molecular formula C9H7F6NO B1334173 2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2713-62-4

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B1334173
CAS No.: 2713-62-4
M. Wt: 259.15 g/mol
InChI Key: HSCFLKMJUGBEEQ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic alcohol characterized by a hexafluoropropanol backbone and an ortho-aminophenyl substituent. The hexafluoropropanol moiety imparts high electronegativity, polar solubility, and stability, while the amino group enables participation in hydrogen bonding and nucleophilic reactions .

Properties

IUPAC Name

2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCFLKMJUGBEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374713
Record name 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-62-4
Record name 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-aminophenol with hexafluoropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the aminophenyl group to an aniline derivative.

    Substitution: The fluorine atoms in the hexafluoropropanol moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the hexafluoropropanol moiety provides steric hindrance and electronic effects that influence the compound’s reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Comparative Insights

Electronic Effects: Electron-Withdrawing Groups (EWGs): Compounds with nitro (), trifluoromethyl (), or bromine () substituents exhibit reduced electron density on the aromatic ring, facilitating nucleophilic aromatic substitution. For example, the bromine atom in 2-(4-Bromo-3-(trifluoromethyl)phenyl)-hexafluoropropan-2-ol allows efficient cross-coupling reactions . Electron-Donating Groups (EDGs): Amino () and methoxy () groups increase ring electron density, favoring electrophilic substitution. The methoxy group in enhances regioselectivity in synthetic pathways.

Solubility and Stability: All compounds show enhanced solubility in polar solvents (e.g., hexafluoroisopropanol) due to the hexafluoropropanol backbone . Methyl-substituted analogs () demonstrate improved lipid solubility, making them suitable for biological applications requiring membrane penetration.

Biological and Material Applications: Medicinal Chemistry: Amino-substituted derivatives () are prioritized for drug discovery due to their hydrogen-bonding capacity. For instance, 2-(5-Amino-2-methylphenyl)-hexafluoropropan-2-ol shows promise in targeting neurological receptors . Materials Science: Brominated () and methoxy-substituted () compounds serve as intermediates in synthesizing fluorinated polymers and optoelectronic materials.

Synthetic Versatility :

  • Bromine and trifluoromethyl groups () enable diverse functionalization via cross-coupling, while nitro groups () are reducible to amines for further derivatization.

Biological Activity

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP-AP) is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of HFIP-AP, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₇F₆NO
  • Molecular Weight : 259.15 g/mol
  • CAS Number : 2713-62-4
  • Purity : ≥97% .

HFIP-AP's biological activity is primarily attributed to its structural components:

  • The aminophenyl group facilitates interactions through hydrogen bonding and π–π stacking with biological macromolecules such as proteins and nucleic acids.
  • The hexafluoropropanol moiety enhances solubility and stability in biological systems while providing steric hindrance that can modulate enzyme activity and receptor interactions .

Antimicrobial Properties

HFIP-AP has shown potential antimicrobial activity. Studies indicate that fluorinated alcohols can disrupt microbial membranes due to their amphiphilic nature. This property may enhance the efficacy of HFIP-AP against various bacterial strains.

Enzyme Modulation

Research has demonstrated that HFIP-AP can act as a modulator for certain enzymes. For instance:

  • It influences the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • The compound's interaction with these enzymes may lead to altered drug bioavailability and efficacy .

Applications in Medicinal Chemistry

HFIP-AP is being investigated for its potential applications in drug development:

  • Fluorescent Probes : Its unique photophysical properties make it suitable for use as a fluorescent probe in biological imaging.
  • Drug Design : HFIP-AP is explored for designing stable drug molecules with improved pharmacokinetic profiles due to its high thermal stability and resistance to oxidation .

Self-Assembled Structures

A study examined the ability of HFIP as a solvent to induce self-assembly in peptide systems. When used with aromatic dipeptides like Tyr-Phe (YF), HFIP facilitated the formation of highly ordered microribbons compared to other solvents like TFE (2,2,2-trifluoroethanol). This indicates that HFIP can influence peptide conformation and assembly, which is critical for developing peptide-based materials .

Drug Interaction Studies

In vitro studies have shown that HFIP can enhance the solubility of poorly soluble drugs, increasing their bioavailability. For example, when combined with certain anticancer agents, HFIP improved their therapeutic efficacy by facilitating better cellular uptake and retention .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialPotential activity against various bacterial strains
Enzyme ModulationInfluences cytochrome P450 enzyme activity
Self-Assembled StructuresInduces formation of ordered structures in peptides
Drug Solubility EnhancementImproves solubility and bioavailability of poorly soluble drugs

Q & A

What are the optimal synthetic routes for preparing 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and what challenges arise during its purification?

Basic Research Focus
The compound can be synthesized via reduction of hexafluoroacetone derivatives or through nucleophilic substitution reactions involving fluorinated precursors. A common approach involves reacting hexafluoroacetone with aniline derivatives under acidic conditions to introduce the aminophenyl group. Purification challenges include its high volatility (boiling point: 58°C) and hygroscopicity. Distillation under reduced pressure or recrystallization in fluorinated solvents (e.g., HFIP) is recommended, with purity verification via GC (>99.0%) and NMR structural confirmation .

How do the physicochemical properties of this compound influence its utility as a solvent or catalyst in organic reactions?

Basic Research Focus
The compound’s strong electron-withdrawing trifluoromethyl groups and hydroxyl proton acidity (pKa ~9-11) enable unique solvent effects. Its high polarity (specific gravity: 1.62) and ability to stabilize charged intermediates enhance reaction rates in cross-coupling and radical reactions. For example, it significantly improves iron-catalyzed oxidative phenol coupling by stabilizing transition states via hydrogen bonding and dipole interactions . Solubility in water and polar aprotic solvents (e.g., acetone) allows versatile reaction setups .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
The compound is classified as a corrosive liquid (UN1760, Packing Group III) with hazards including severe skin/eye damage (H314) and toxicity if inhaled (H332). Key precautions:

  • Use PPE: Nitrile gloves, chemical goggles, and fume hoods.
  • Store at <15°C in sealed, corrosion-resistant containers.
  • Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities (P501) .

How does this compound enhance chemoselectivity in oxidative cross-coupling reactions, and what mechanistic insights support this?

Advanced Research Focus
In iron-catalyzed cross-coupling, the fluorinated alcohol stabilizes radical intermediates via polar interactions, reducing side reactions. For example, in phenol-arene coupling, it increases selectivity for C–O bond formation over C–C pathways by 3–5×. Mechanistic studies suggest that the solvent’s low dielectric constant and high ionizing power accelerate electron transfer steps, as evidenced by kinetic and DFT analyses .

What analytical techniques are recommended for characterizing and quantifying trace impurities in this compound?

Advanced Research Focus
High-performance liquid chromatography (HPLC) with UV detection (229 nm) is optimal for quantifying residual amines or fluorinated byproducts. Mass spectrometry (HRMS or LC-MS) confirms molecular integrity, while 19^{19}F-NMR resolves structural ambiguities in fluorinated regions. For example, 19^{19}F shifts at δ -75 to -80 ppm correlate with trifluoromethyl groups, and coupling constants (JFFJ_{F-F}) validate stereochemical configurations .

What role does this compound play in synthesizing CNS-penetrant pharmaceuticals, and how are stability challenges addressed?

Advanced Research Focus
The compound’s lipophilicity (logP ~1.28) and small molecular weight (168.04 g/mol) facilitate blood-brain barrier penetration. It is used in prodrug synthesis (e.g., antiparasitic agents) via esterification or etherification of its hydroxyl group. Stability issues in aqueous media are mitigated by using anhydrous reaction conditions and lyophilization post-synthesis. For example, in CNS-targeted pyrazolo[3,4-d]pyrimidines, the hexafluoropropanol moiety improves metabolic stability by resisting cytochrome P450 oxidation .

How do solvent-solute interactions in HFIP-based systems affect reaction outcomes for acid-sensitive substrates?

Advanced Research Focus
The compound’s strong hydrogen-bond-donating capacity activates electrophiles while protecting acid-labile groups (e.g., tert-butoxycarbonyl). In peptide synthesis, dilute HCl in HFIP enables efficient cleavage of Fmoc groups without racemization. Computational studies (MD simulations) reveal that fluorinated solvents stabilize carbocation intermediates in SN1 reactions, reducing side-product formation by >20% compared to traditional solvents .

What are the environmental and regulatory considerations for disposing of waste containing this compound?

Basic Research Focus
Regulatory compliance (EU REACH, OSHA) mandates incineration in certified facilities with halogen scrubbers to prevent HF emissions. Waste must be labeled as "CORROSIVE LIQUID, TOXIC" (UN2922) and transported in UN-approved containers. Environmental persistence (PBT/vPvB assessment: negative) reduces bioaccumulation risks, but acute aquatic toxicity (EC50 <10 mg/L) requires strict disposal controls .

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